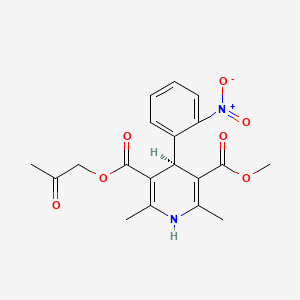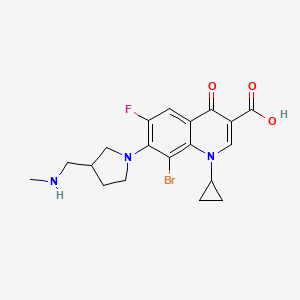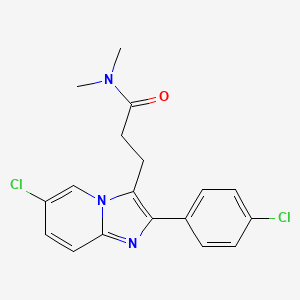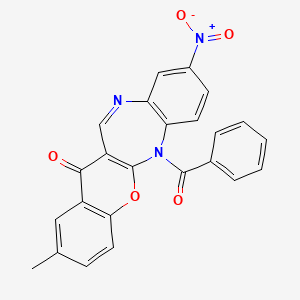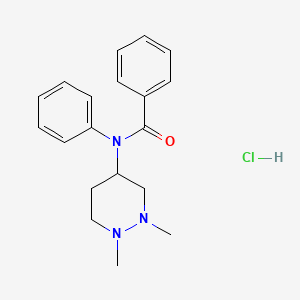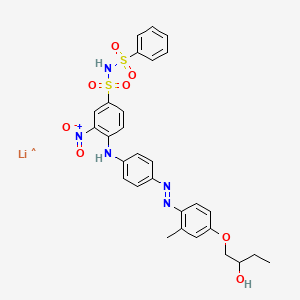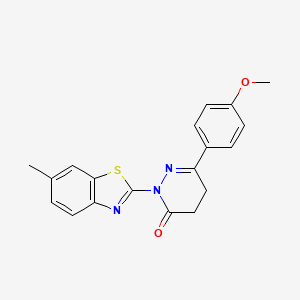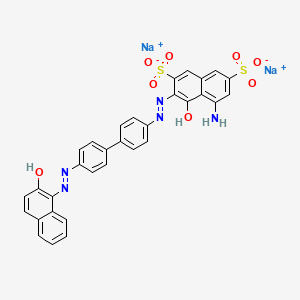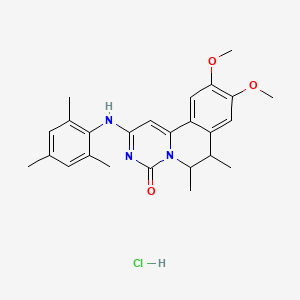
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pirimido(6,1-a)isoquinolin-4-ona, 6,7-dihidro-9,10-dimetoxi-6,7-dimetil-2-((2,4,6-trimetilfenil)amino)-, monohidrocloruro es un compuesto orgánico complejo con la fórmula molecular C25H30ClN3O3 y un peso molecular de 455.983 g/mol Este compuesto es conocido por sus características estructurales únicas, que incluyen un núcleo de pirimidoisoquinolina, múltiples grupos metoxi y metilo, y un sustituyente trimetilfenilamino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4H-Pirimido(6,1-a)isoquinolin-4-ona, 6,7-dihidro-9,10-dimetoxi-6,7-dimetil-2-((2,4,6-trimetilfenil)amino)-, monohidrocloruro típicamente involucra reacciones orgánicas de múltiples pasosEl paso final implica la unión del grupo trimetilfenilamino bajo condiciones controladas para garantizar la regioselectividad y el rendimiento deseados .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y la química de flujo continuo pueden mejorar la eficiencia y la escalabilidad del proceso. Además, se utilizan técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
4H-Pirimido(6,1-a)isoquinolin-4-ona, 6,7-dihidro-9,10-dimetoxi-6,7-dimetil-2-((2,4,6-trimetilfenil)amino)-, monohidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas u otros derivados oxigenados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
4H-Pirimido(6,1-a)isoquinolin-4-ona, 6,7-dihidro-9,10-dimetoxi-6,7-dimetil-2-((2,4,6-trimetilfenil)amino)-, monohidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4H-Pirimido(6,1-a)isoquinolin-4-ona, 6,7-dihidro-9,10-dimetoxi-6,7-dimetil-2-((2,4,6-trimetilfenil)amino)-, monohidrocloruro involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 4H-Pirimido(6,1-a)isoquinolin-4-ona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de isoquinolina: Compuestos con el núcleo de isoquinolina pero que carecen del anillo de pirimido.
Derivados de fenilamino: Compuestos con grupos fenilamino pero diferentes estructuras centrales.
Singularidad
4H-Pirimido(6,1-a)isoquinolin-4-ona, 6,7-dihidro-9,10-dimetoxi-6,7-dimetil-2-((2,4,6-trimetilfenil)amino)-, monohidrocloruro es único debido a su combinación específica de características estructurales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
108445-44-9 |
|---|---|
Fórmula molecular |
C25H30ClN3O3 |
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
9,10-dimethoxy-6,7-dimethyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-13-8-14(2)24(15(3)9-13)26-23-12-20-19-11-22(31-7)21(30-6)10-18(19)16(4)17(5)28(20)25(29)27-23;/h8-12,16-17H,1-7H3,(H,26,27,29);1H |
Clave InChI |
YUDHVMVKGBKHPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N2C(=CC(=NC2=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=C(C=C14)OC)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



